1-(3-Methylphenyl)octan-1-one
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Overview
Description
1-(3-Methylphenyl)octan-1-one is an organic compound with the molecular formula C15H22O It is a ketone derivative characterized by an octane chain attached to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)octan-1-one can be synthesized through Friedel-Crafts acylation, where octanoyl chloride reacts with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-(3-Methylphenyl)octan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Methylphenyl)octan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)octan-1-one depends on its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including oxidation-reduction reactions and enzyme-catalyzed transformations. The aromatic ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
1-Octen-3-one: A ketone with a similar structure but different functional groups, known for its strong metallic odor.
1-(3-Methoxyphenyl)octan-1-one: A methoxy derivative with different chemical properties and applications.
Uniqueness: 1-(3-Methylphenyl)octan-1-one is unique due to the presence of the 3-methyl group on the phenyl ring, which influences its reactivity and interactions with other molecules
Properties
CAS No. |
108896-08-8 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(3-methylphenyl)octan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-11-15(16)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
WZJFRMFZJLTHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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